Cytotoxicity vs. 3,5-Di-tert-butyl Analog in MCF-7 Cells
In a head-to-head cytotoxicity study, 5-bromo-2-(prop-2-ynyloxy)benzaldehyde (compound 3) exhibited an IC50 of 173.4 µg/mL against MCF-7 breast adenocarcinoma cells, whereas the 3,5-di-tert-butyl substituted analog (compound 5) showed a 3.2-fold lower IC50 of 54.3 µg/mL [1]. This quantitative difference demonstrates that the brominated derivative is significantly less potent, which may be advantageous in applications requiring lower cytotoxicity or as a negative control.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 173.4 µg/mL (MCF-7 cells) |
| Comparator Or Baseline | 3,5-Di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde: 54.3 µg/mL |
| Quantified Difference | 3.2-fold lower potency (higher IC50) |
| Conditions | MCF-7 breast adenocarcinoma cell line, assay not specified |
Why This Matters
This direct comparison provides a clear quantitative basis for selecting the brominated compound over the tert-butyl analog when lower cytotoxicity is desired, e.g., in early-stage scaffold evaluation or when targeting non-cancer cells.
- [1] Kızıldoğan, A.K. et al. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Bentham Science, 2019. (Abstract available via CORE). View Source
